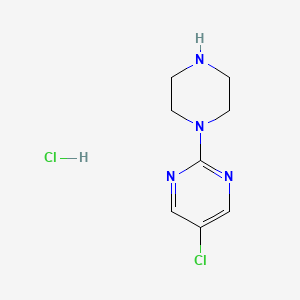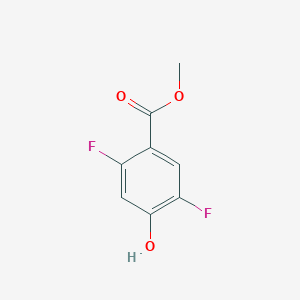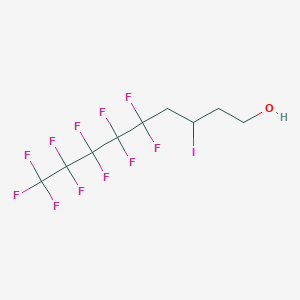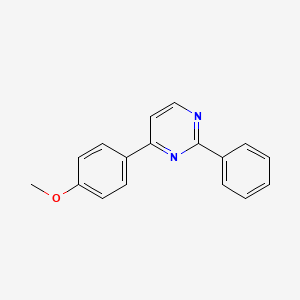
3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile: is a fluorinated aromatic compound with a unique structure that includes a benzodioxane ring substituted with chlorine, fluorine, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-2,2,3-trifluorophenol with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzodioxane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The benzodioxane ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Major Products:
Substitution: Formation of methoxy-substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
科学的研究の応用
Chemistry: 3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its fluorinated nature can enhance the bioavailability and metabolic stability of drug candidates.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of 3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal applications, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
類似化合物との比較
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile: Similar structure but lacks the chlorine atom.
3-Chloro-2,4,5-trifluorobenzoic acid: Contains a similar aromatic ring with chlorine and fluorine substitutions but has a carboxylic acid group instead of a nitrile group.
Uniqueness: 3-Chloro-2,2,3-trifluoro-1,4-benzodioxane-6-carbonitrile is unique due to the combination of chlorine, fluorine, and nitrile groups on the benzodioxane ring. This specific arrangement imparts distinct chemical properties, making it a versatile compound for various applications.
特性
IUPAC Name |
3-chloro-2,2,3-trifluoro-1,4-benzodioxine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3NO2/c10-8(11)9(12,13)16-6-2-1-5(4-14)3-7(6)15-8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCVZQPDMJUMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(C(O2)(F)F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6336767.png)
